molecular formula C14H22FN5 B11748041 [(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]({[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl})amine

[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]({[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl})amine

Cat. No.: B11748041
M. Wt: 279.36 g/mol
InChI Key: AHYZNVVFRQHCJH-UHFFFAOYSA-N
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Description

(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl-1H-pyrazol-4-yl]methyl})amine is a complex organic compound featuring a pyrazole ring structure. Pyrazole derivatives are known for their diverse pharmacological activities, including antileishmanial and antimalarial properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl-1H-pyrazol-4-yl]methyl})amine typically involves the condensation of appropriate pyrazole derivatives with primary amines. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like iodine . The process may also involve steps like cyclocondensation and hydrazone formation .

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as continuous flow synthesis and automated reactors could be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl-1H-pyrazol-4-yl]methyl})amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding pyrazole oxides, while reduction could produce amine derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of (5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl-1H-pyrazol-4-yl]methyl})amine involves its interaction with specific molecular targets and pathways. For instance, in antileishmanial activity, it may inhibit enzymes critical for the survival of the parasite . The compound’s structure allows it to bind effectively to these targets, disrupting their function and leading to the death of the parasite .

Comparison with Similar Compounds

Properties

Molecular Formula

C14H22FN5

Molecular Weight

279.36 g/mol

IUPAC Name

N-[(5-fluoro-1,3-dimethylpyrazol-4-yl)methyl]-1-[1-(2-methylpropyl)pyrazol-4-yl]methanamine

InChI

InChI=1S/C14H22FN5/c1-10(2)8-20-9-12(6-17-20)5-16-7-13-11(3)18-19(4)14(13)15/h6,9-10,16H,5,7-8H2,1-4H3

InChI Key

AHYZNVVFRQHCJH-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=C1CNCC2=CN(N=C2)CC(C)C)F)C

Origin of Product

United States

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